3-(Chloroethynyl)-1-methylcyclohex-1-ene
Description
3-(Chloroethynyl)-1-methylcyclohex-1-ene is a substituted cyclohexene derivative featuring a chloroethynyl (–C≡CCl) group at the 3-position and a methyl (–CH₃) group at the 1-position. Its structure combines the steric constraints of the cyclohexene ring with the electron-deficient nature of the chloroethynyl group, enabling unique reactivity patterns.
Properties
CAS No. |
63107-05-1 |
|---|---|
Molecular Formula |
C9H11Cl |
Molecular Weight |
154.63 g/mol |
IUPAC Name |
3-(2-chloroethynyl)-1-methylcyclohexene |
InChI |
InChI=1S/C9H11Cl/c1-8-3-2-4-9(7-8)5-6-10/h7,9H,2-4H2,1H3 |
InChI Key |
LWKRUNFNZZHZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)C#CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloroethynyl)-1-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the chlorination of 1-methylcyclohex-1-ene followed by the introduction of an ethynyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by the addition of an ethynylating agent like acetylene under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(Chloroethynyl)-1-methylcyclohex-1-ene may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product, such as distillation or crystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Chloroethynyl)-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: The chloroethynyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3-(Chloroethynyl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloroethynyl)-1-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes or receptors. The chloroethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chloro Substituents
3-Chlorocyclohexene (CAS 2441-97-6)
- Structure : A cyclohexene ring with a chlorine atom at the 3-position.
- Molecular Formula : C₆H₉Cl (MW: 116.59 g/mol) .
- Reactivity : Unlike 3-(Chloroethynyl)-1-methylcyclohex-1-ene, this compound lacks the ethynyl and methyl groups. Its reactivity is dominated by electrophilic addition or elimination reactions (e.g., dehydrohalogenation).
- Applications : Primarily used as a solvent or intermediate in halogenation reactions.
(Z)-1-Chlorohex-3-ene (CAS 21676-01-7)
- Structure : A linear six-carbon chain with a chlorine at the 1-position and a double bond at the 3-position.
- Molecular Formula : C₆H₁₁Cl (MW: 118.6 g/mol) .
- Reactivity : The linear structure allows for stereoselective reactions (e.g., hydrohalogenation), contrasting with the cyclic constraints of 3-(Chloroethynyl)-1-methylcyclohex-1-ene.
Table 1: Comparison of Chloro-Substituted Cyclohexene Derivatives
*Calculated based on structural formula.
Cyclohexene Derivatives with Functionalized Substituents
6-((3-Chloro-2-methylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid (CAS 196934-80-2)
- Structure : Cyclohexene ring with carbamoyl and carboxylic acid groups.
- Reactivity : The carbamoyl and carboxylic acid groups enable hydrogen bonding and participation in condensation reactions, unlike the electrophilic chloroethynyl group in the target compound .
- Applications : Likely used as a pharmaceutical intermediate due to its polar functional groups.
(1-Methylcyclohex-3-en-1-yl)methanol (CAS 50552-10-8)
Table 2: Functionalized Cyclohexene Derivatives
Reactivity in Catalyzed Reactions
3-(Chloroethynyl)-1-methylcyclohex-1-ene exhibits distinct reactivity under gold catalysis, achieving 66% yield in [2+2] cycloadditions with dodec-1-ene to form cyclobutene derivatives . In contrast:
- Cyclohex-3-en-1-amine hydrochloride (CAS 22615-33-4) undergoes nucleophilic reactions due to its amine group, forming salts or participating in alkylation .
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